molecular formula C14H15BrFN3O B4717846 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide

Cat. No. B4717846
M. Wt: 340.19 g/mol
InChI Key: KTFUOEDMGUHXQR-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide, commonly known as BRD3308, is a small molecule inhibitor that has been developed to target the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in regulating gene expression. BRD4 is overexpressed in many types of cancer and is associated with poor prognosis, making it an attractive target for cancer therapy.

Mechanism of Action

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide plays a crucial role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. BRD3308 works by binding to the bromodomain of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide, preventing its interaction with acetylated histones and leading to the downregulation of oncogenic genes. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BRD3308 has been shown to have potent anticancer and anti-inflammatory effects. It inhibits the growth of cancer cells by downregulating oncogenic genes and induces apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of nuclear factor-kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

One of the advantages of BRD3308 is its specificity for N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, such as high oral bioavailability and good metabolic stability. However, one of the limitations of BRD3308 is its low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of BRD3308. One area of research could be the development of more potent and selective N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide inhibitors. Another area of research could be the investigation of the combination of BRD3308 with other anticancer agents to enhance its therapeutic efficacy. Additionally, the study of the anti-inflammatory effects of BRD3308 could lead to the development of novel anti-inflammatory agents.

Scientific Research Applications

BRD3308 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BRD3308 works by binding to the bromodomain of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide, preventing its interaction with acetylated histones and leading to the downregulation of oncogenic genes. In addition to its anticancer properties, BRD3308 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFN3O/c1-10-12(15)9-19(18-10)8-4-7-17-14(20)11-5-2-3-6-13(11)16/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFUOEDMGUHXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide
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N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide
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N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide
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N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide
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N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide
Reactant of Route 6
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N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide

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